molecular formula C18H20N2O3S B248720 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine

1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248720
M. Wt: 344.4 g/mol
InChI Key: TZZLTXJVDGOCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine, also known as PAPP, is a chemical compound that has been widely studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and survival. 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine can alter the expression of genes involved in cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine in lab experiments is that it is a well-studied compound with a known synthesis method. This makes it relatively easy to obtain high-purity samples for use in experiments. However, one of the limitations of using 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine in lab experiments is that it can be toxic at high doses, which can limit its usefulness in certain types of experiments.

Future Directions

There are many potential future directions for research on 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine. Another area of interest is the development of 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine involves the reaction of phenylacetic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with phenylsulfonyl chloride to produce the final product, 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine. The synthesis of 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high purity of the final product.

Scientific Research Applications

1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine can induce apoptosis in cancer cells, leading to their death. 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anticancer properties, 1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

Product Name

1-(Phenylacetyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C18H20N2O3S/c21-18(15-16-7-3-1-4-8-16)19-11-13-20(14-12-19)24(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

TZZLTXJVDGOCRH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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